Azetidin-1-yl(3-bromo-4-methylphenyl)methanone
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Overview
Description
Azetidin-1-yl(3-bromo-4-methylphenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azetidine ring attached to a methanone group, which is further substituted with a 3-bromo-4-methylphenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .
Industrial Production Methods
Industrial production of azetidin-1-yl(3-bromo-4-methylphenyl)methanone may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry and automated synthesis techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(3-bromo-4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The bromine atom in the 3-bromo-4-methylphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to substitute the bromine atom.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Azetidin-1-yl(3-bromo-4-methylphenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of azetidin-1-yl(3-bromo-4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative found in sugar beets, known for its biological activity.
Isoxazole derivatives: Five-membered heterocycles with one oxygen and one nitrogen atom, known for their wide spectrum of biological activities.
Indole derivatives: Compounds containing the indole nucleus, widely studied for their diverse biological and clinical applications.
Uniqueness
Azetidin-1-yl(3-bromo-4-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-bromo-4-methylphenyl group enhances its reactivity and potential biological activity compared to other azetidine derivatives.
Properties
IUPAC Name |
azetidin-1-yl-(3-bromo-4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-3-4-9(7-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMUYHUSNYCQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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